molecular formula C13H13BrFN3OS B2958155 2-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide CAS No. 391226-11-2

2-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

Cat. No. B2958155
CAS RN: 391226-11-2
M. Wt: 358.23
InChI Key: ZLDKPSXUIRBUQB-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide” is a complex organic molecule. It is similar to Benzamide, N-(4-fluorophenyl)-2-bromo- , which has a molecular formula of C13H9BrFNO and a molecular weight of 294.119 .


Molecular Structure Analysis

The molecular structure of this compound is complex. It is similar to Benzamide, N-(4-fluorophenyl)-2-bromo- , which has a molecular formula of C13H9BrFNO . The structure can be viewed using specific software .

Scientific Research Applications

Synthesis and Characterization

This compound and its derivatives are often synthesized as part of broader research into new chemicals with potential pharmacological applications. For example, studies have detailed the synthesis and characterization of various thiadiazole derivatives, exploring their structural and chemical properties. These compounds have been synthesized to investigate their potential as pharmacologically active molecules, highlighting the importance of thiadiazole and fluorophenyl groups in medicinal chemistry (Pişkin, Canpolat, & Öztürk, 2020; Hong-rui, 2009).

Anticancer and Antimicrobial Activities

Several studies have investigated the anticancer and antimicrobial activities of thiadiazole derivatives. These compounds have shown promise in inhibiting the proliferation of various cancer cell lines and exhibiting antimicrobial properties against a range of bacteria and fungi. The exploration of these activities is crucial for developing new therapeutic agents (Lalezari et al., 1975; El-Emam et al., 2020; Fang et al., 2016).

Neuroprotective Activities

The neuroprotective effects of thiadiazole-based compounds have also been explored, with some derivatives showing potential in protecting neuronal cultures from neurotoxic agents. This suggests a promising avenue for the development of new treatments for neurological disorders (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Antituberculosis and Antihypertensive Applications

Thiadiazole derivatives have been evaluated for their antituberculosis activity, showing effectiveness against Mycobacterium tuberculosis. Additionally, some compounds have demonstrated antihypertensive α-blocking activity, indicating their potential in managing hypertension (Güzeldemirci & Küçükbasmacı, 2010; Abdel-Wahab et al., 2008).

properties

IUPAC Name

2-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrFN3OS/c1-7(2)10(14)11(19)16-13-18-17-12(20-13)8-3-5-9(15)6-4-8/h3-7,10H,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDKPSXUIRBUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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